molecular formula C10H18F3NO3 B2505026 tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate CAS No. 1039356-92-7

tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate

Cat. No.: B2505026
CAS No.: 1039356-92-7
M. Wt: 257.253
InChI Key: GVPGALPCOIOGRT-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate: is an organic compound with the molecular formula C9H16F3NO3. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a hydroxy group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, which enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, reaction temperature around 0°C to 25°C.

    Reduction: NaBH4, LiAlH4, reaction temperature around 0°C to 25°C.

    Substitution: Nucleophiles such as amines or thiols, reaction temperature around 0°C to 50°C.

Major Products Formed:

    Oxidation: Formation of tert-butyl N-(1,1,1-trifluoro-3-oxo-3-methylbutan-2-yl)carbamate.

    Reduction: Regeneration of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and tert-butyl groups on enzyme activity and protein interactions. It serves as a model compound for understanding the role of these functional groups in biological systems.

Medicine: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is investigated for its potential use in drug development. Its ability to modulate enzyme activity makes it a candidate for the design of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, inhibiting their activity by forming stable complexes. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

  • tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl N-(1,1,1-trifluoro-3-hydroxybutan-2-yl)carbamate
  • tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate

Comparison: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is unique due to the presence of both a trifluoromethyl group and a tert-butyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry. The trifluoromethyl group enhances its lipophilicity, while the tert-butyl group provides steric hindrance, protecting the molecule from rapid degradation.

Properties

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO3/c1-8(2,3)17-7(15)14-6(9(4,5)16)10(11,12)13/h6,16H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPGALPCOIOGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C)(C)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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